Pyrimido[5,4-e]-1,2,4-triazine-5,7-diamine, 3-[[4-([1,1'-biphenyl]-4-ylmethyl)-1-piperazinyl]methyl]-
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Overview
Description
Pyrimido[5,4-e]-1,2,4-triazine-5,7-diamine, 3-[[4-([1,1’-biphenyl]-4-ylmethyl)-1-piperazinyl]methyl]- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound is characterized by its unique structure, which includes a pyrimido-triazine core fused with a piperazine ring and a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[5,4-e]-1,2,4-triazine-5,7-diamine, 3-[[4-([1,1’-biphenyl]-4-ylmethyl)-1-piperazinyl]methyl]- typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones. This is followed by nitrosation with nitrous acid and subsequent intramolecular cyclization . Another method involves the reaction of hydrazones with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of dimethylformamide (DMF) or by refluxing the hydrazinyluracil with DMF-DMA directly .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[5,4-e]-1,2,4-triazine-5,7-diamine, 3-[[4-([1,1’-biphenyl]-4-ylmethyl)-1-piperazinyl]methyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and biphenyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Pyrimido[5,4-e]-1,2,4-triazine-5,7-diamine, 3-[[4-([1,1’-biphenyl]-4-ylmethyl)-1-piperazinyl]methyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties, particularly against human lung carcinoma (A549) cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit β-catenin/TCF transcriptional activity by degrading β-catenin via a proteasome-dependent pathway . This mechanism is particularly relevant in the context of cancer research, where β-catenin stabilization is a common feature in various cancers.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the position of nitrogen atoms.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
Pyrimido[5,4-e]-1,2,4-triazine-5,7-diamine, 3-[[4-([1,1’-biphenyl]-4-ylmethyl)-1-piperazinyl]methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit β-catenin/TCF transcriptional activity sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C23H25N9 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
3-[[4-[(4-phenylphenyl)methyl]piperazin-1-yl]methyl]pyrimido[5,4-e][1,2,4]triazine-5,7-diamine |
InChI |
InChI=1S/C23H25N9/c24-21-20-22(28-23(25)27-21)30-29-19(26-20)15-32-12-10-31(11-13-32)14-16-6-8-18(9-7-16)17-4-2-1-3-5-17/h1-9H,10-15H2,(H4,24,25,27,28,30) |
InChI Key |
DZEQIAGNCDPNJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C3=CC=CC=C3)CC4=NC5=C(N=C(N=C5N=N4)N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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